2-Bromo-6-(1-phenylpropoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(1-phenylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-12(11-7-4-3-5-8-11)17-14-10-6-9-13(15)16-14/h3-10,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBEAQYPXOBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671815 | |
| Record name | 2-Bromo-6-(1-phenylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146079-97-1 | |
| Record name | 2-Bromo-6-(1-phenylpropoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 2-Bromo-6-(1-phenylpropoxy)pyridine, ¹H and ¹³C NMR would provide detailed information about its hydrogen and carbon frameworks, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). Based on the structure, one would expect to see signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, the methine proton of the propoxy chain, the methylene (B1212753) protons, and the terminal methyl group protons. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen, nitrogen, and bromine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyridine ring (with the carbon bonded to bromine showing a characteristic shift), the phenyl ring, and the three carbons of the propoxy side chain.
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the phenyl and propoxy groups, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, confirming the connectivity between the phenylpropoxy group and the pyridine ring.
Although specific spectral data for this compound is not publicly available, the following table provides predicted chemical shift ranges based on analogous structures.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine Ring Protons | 6.5 - 7.8 | 110 - 165 |
| Phenyl Ring Protons | 7.2 - 7.5 | 125 - 145 |
| CH (propoxy) | 5.0 - 5.5 | 75 - 85 |
| CH₂ (propoxy) | 1.8 - 2.2 | 25 - 35 |
| CH₃ (propoxy) | 0.9 - 1.2 | 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₄H₁₄BrNO). The exact mass is calculated as 291.0260 Da. chemsrc.com The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Expected fragmentation pathways would include cleavage of the ether bond, leading to fragments corresponding to the bromopyridine moiety and the phenylpropoxy side chain. Loss of the propyl group or the phenyl group would also generate significant fragment ions.
The following table illustrates the expected significant ions in the mass spectrum.
| Ion | m/z (mass/charge) | Description |
| [C₁₄H₁₄⁷⁹BrNO]⁺ | 291.0 | Molecular Ion |
| [C₁₄H₁₄⁸¹BrNO]⁺ | 293.0 | Molecular Ion Isotope |
| [C₅H₄BrN]⁺ | 157/159 | Bromopyridine fragment |
| [C₉H₁₁O]⁺ | 135.1 | Phenylpropoxy fragment |
| [C₆H₅]⁺ | 77.0 | Phenyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretches from the aromatic and aliphatic portions, C=C and C=N stretches from the pyridine and phenyl rings, and the C-O-C stretch of the ether linkage. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region.
The table below summarizes the expected characteristic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Pyridine C=N | Stretch | ~1580 |
| Ether C-O-C | Asymmetric Stretch | 1260 - 1000 |
| C-Br | Stretch | 690 - 550 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, quantifying their amounts, and assessing the purity of a compound.
To analyze this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound would be passed through a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Due to its significant nonpolar character, the compound would be well-retained, allowing for separation from more polar impurities or starting materials. A UV detector would be suitable for detection, as the phenyl and pyridine rings are strong chromophores. The purity of the compound, often cited by suppliers as being in the range of 97-98%, is typically determined by the area percentage of the main peak in the resulting chromatogram. chemsrc.comhmdb.ca
A hypothetical HPLC method is outlined below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid state, providing precise bond lengths, bond angles, and conformational details.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, XRD analysis would unambiguously confirm the molecular structure. It would reveal the conformation of the phenylpropoxy side chain relative to the pyridine ring, including the torsion angles around the C-O and C-C bonds. Furthermore, the analysis would detail how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom. Such data is crucial for understanding the solid-state properties of the material. To date, no public crystal structure data is available for this compound.
Chemical Reactivity and Functionalization of 2 Bromo 6 1 Phenylpropoxy Pyridine
Reactivity and Transformations of the Pyridine (B92270) Bromine Atom
The bromine atom at the 2-position of the pyridine ring is a key site for functionalization. Its reactivity is largely governed by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
Halogenated pyridines, particularly those with a halogen at the 2- or 4-position, are susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comwikipedia.org This is because the electronegative nitrogen atom delocalizes the negative charge in the intermediate Meisenheimer complex, thereby stabilizing it. stackexchange.com The attack of a nucleophile at the C-2 or C-4 position results in a resonance-stabilized intermediate where the negative charge is placed on the nitrogen atom. stackexchange.com This is a more stable arrangement compared to attack at the C-3 position. stackexchange.com
The reaction proceeds via a two-step addition-elimination mechanism. nih.gov Generally, the first step, the addition of the nucleophile, is the rate-determining step. nih.gov However, the leaving group ability can also influence the reaction rate. nih.gov While fluorine is typically the best leaving group in SNAr reactions, for pyridinium (B92312) compounds, the reactivity order can be different. nih.gov For 2-substituted N-methylpyridinium ions reacting with piperidine, the order was found to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. acs.orgyoutube.com For instance, 2-bromopyridine (B144113) can react with various nucleophiles to introduce new functional groups at the 2-position. youtube.com
Cross-Coupling Chemistry for Further Carbon-Carbon Bond Formation
The bromine atom on 2-Bromo-6-(1-phenylpropoxy)pyridine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. nih.govwikipedia.org These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Several named cross-coupling reactions are applicable, including:
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nih.govbeilstein-journals.org It is widely used due to the stability and low toxicity of the boron reagents. acs.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine. beilstein-journals.org
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene. youtube.com
Stille Coupling: This reaction employs an organotin reagent. nih.gov
Negishi Coupling: This reaction uses an organozinc reagent. nih.govnih.gov
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium). youtube.com
These reactions offer a versatile platform for introducing a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the pyridine ring. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, bulky phosphine (B1218219) ligands are often used to prevent side reactions like β-hydride elimination.
Table 1: Examples of Cross-Coupling Reactions on Bromopyridines
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Aryl/Alkylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions, commercially available reagents. beilstein-journals.orgacs.org |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds. beilstein-journals.org |
| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes. youtube.com |
| Stille | Organostannane | Pd catalyst | Tolerant of many functional groups. nih.gov |
| Negishi | Organozinc | Pd or Ni catalyst | High reactivity and selectivity. nih.govnih.gov |
| Kumada | Grignard Reagent | Pd or Ni catalyst | Highly reactive nucleophiles. youtube.com |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Forms C-N bonds. youtube.com |
Transformations and Modifications of the 1-Phenylpropoxy Side Chain
The 1-phenylpropoxy side chain offers additional sites for chemical modification, including the phenyl ring and the ether linkage.
Chemical Modifications of the Phenyl Ring (e.g., electrophilic aromatic substitution, metalation)
The phenyl ring of the 1-phenylpropoxy group can undergo electrophilic aromatic substitution reactions. However, the ether oxygen, being an ortho-, para-directing group, will influence the position of substitution. Friedel-Crafts alkylation and acylation are common examples of such reactions. It's important to note that the conditions for these reactions must be carefully chosen to avoid cleavage of the ether linkage.
Alternatively, metalation of the phenyl ring, for example, through lithiation, can provide a route to introduce substituents at specific positions. The directing effect of the ether oxygen would again play a role in determining the site of metalation.
Selective Cleavage or Rearrangement Reactions of the Ether Linkage
Ethers are generally stable, but the C-O bond can be cleaved under acidic conditions, often with strong acids like HBr or HI. wikipedia.orglibretexts.orgopenstax.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orgopenstax.org For an ether with a secondary benzylic carbon like in this compound, cleavage via an SN1 mechanism is plausible due to the stability of the resulting benzylic carbocation. openstax.org This would likely yield 6-bromo-2-hydroxypyridine (or its tautomer 6-bromo-2-pyridone) and 1-phenylpropan-1-ol. nih.gov Lewis acids such as aluminum chloride (AlCl₃) in the presence of a base like pyridine have also been used for ether cleavage. reddit.com
Reactivity at the Pyridine Nitrogen Atom (e.g., N-oxidation, coordination chemistry, protonation studies)
The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it basic and available for reactions with electrophiles and metal ions. wikipedia.orgnih.gov
N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using peracids. wikipedia.org This transformation alters the electronic properties of the ring, making it more reactive towards certain nucleophiles and influencing the regioselectivity of other reactions. For example, 2-bromopyridine N-oxide can be prepared and used in further synthetic transformations. sigmaaldrich.com
Coordination Chemistry: The nitrogen atom can coordinate to metal centers, acting as a ligand in the formation of coordination complexes. mdpi.com The steric and electronic properties of the substituents on the pyridine ring, including the bromo and 1-phenylpropoxy groups, will influence the stability and structure of these complexes.
Protonation Studies: As a base, the pyridine nitrogen can be protonated by acids to form pyridinium salts. wikipedia.org The basicity of the pyridine ring is influenced by the electronic effects of its substituents. rsc.orgslideshare.net The bromo group at the 2-position is electron-withdrawing, which is expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine. Protonation studies can provide insight into the electronic nature of the molecule. nih.gov
Computational and Theoretical Investigations of 2 Bromo 6 1 Phenylpropoxy Pyridine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict molecular geometries, vibrational frequencies, and various electronic properties.
For a molecule like 2-Bromo-6-(1-phenylpropoxy)pyridine, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its most stable three-dimensional conformation. Following optimization, key electronic properties can be analyzed.
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. For instance, in studies of other pyridine (B92270) derivatives, the HOMO-LUMO energy gap was used to evaluate the reactivity of the compounds. nih.gov A smaller gap generally suggests higher reactivity. These orbitals' spatial distribution, which can be visualized, shows which parts of the molecule are electron-rich and which are electron-poor.
Electron Density: This mapping illustrates the probability of finding an electron in different regions of the molecule. It provides a direct visualization of the molecule's size and shape and can highlight areas of high and low electron concentration.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are particularly useful for understanding intermolecular interactions. They map the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents areas of positive potential (electron-poor areas, susceptible to nucleophilic attack). For pyridine derivatives, the nitrogen atom is often a site of negative potential, indicating its role as a hydrogen bond acceptor. nih.gov In a study on 2-bromo-3-hydroxy-6-methyl pyridine, MEP surfaces were used to explain the reactive nature of the molecule. researchgate.net
A hypothetical DFT analysis of this compound would likely reveal a high negative potential around the pyridine nitrogen and the oxygen of the propoxy group, and a region of relative positive potential influenced by the bromine atom, which can participate in halogen bonding.
| Computational Parameter | Description | Relevance to this compound (Hypothetical) |
| Geometry Optimization | Calculation of the lowest energy, most stable 3D structure. | Determines the bond lengths, bond angles, and dihedral angles of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
| MEP Map | Visualization of electrostatic potential on the molecular surface. | Identifies electron-rich (e.g., N, O atoms) and electron-poor regions, predicting sites for non-covalent interactions. |
While no reaction mechanisms involving this compound have been computationally modeled, DFT is a standard tool for such investigations. Researchers can model the energy profile of a potential reaction pathway, including the reactants, products, any intermediates, and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. For example, if this compound were to undergo a nucleophilic aromatic substitution, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (an intermediate), and the departure of the bromide leaving group. This would provide insights into the reaction's feasibility and kinetics. Similar computational approaches have been used to understand the synthesis and reactivity of various heterocyclic compounds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate how a molecule like this compound would behave in a specific environment, such as in solution or interacting with a biological target.
Conformational Analysis: The 1-phenylpropoxy side chain of the molecule is flexible, with several rotatable bonds. MD simulations could explore the different conformations (shapes) the molecule can adopt and their relative stabilities. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.
Ligand-Target Interactions: If a biological target for this compound were known, MD simulations could be used to study the stability of the ligand-protein complex. Starting from a docked pose (see section 5.3), the simulation would show how the ligand and protein adjust to each other over time, providing a more realistic view of the binding. It can reveal the stability of key interactions, like hydrogen bonds or hydrophobic contacts, and calculate the binding free energy over the course of the simulation.
Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target.
In a typical docking workflow, a 3D structure of the target protein is required, often obtained from the Protein Data Bank (PDB). A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. Each of these "poses" is scored based on a function that estimates the binding affinity (e.g., in kcal/mol).
For this compound, if a target protein were identified, docking would predict the most likely binding pose and provide a docking score. A lower score generally indicates a more favorable predicted binding affinity. For example, in studies of other pyridine derivatives, docking scores were used to rank compounds and prioritize them for further testing. nih.govnih.gov
| Docking Parameter | Description | Significance |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the receptor's active site. | Essential for understanding the specific interactions that stabilize the ligand-receptor complex. |
| Docking Score | A numerical value representing the predicted binding affinity. | Used to rank and compare different ligands or different poses of the same ligand. |
Analysis of the best-scoring docking pose reveals the specific non-covalent interactions between the ligand and the protein. These can include:
Hydrogen Bonds: Typically involving the pyridine nitrogen or the propoxy oxygen of the ligand and amino acid residues like serine, threonine, or histidine in the protein.
Hydrophobic Interactions: Involving the phenyl ring and the pyridine ring of the ligand with nonpolar amino acid residues such as leucine, valine, or phenylalanine.
Halogen Bonds: The bromine atom on the pyridine ring could potentially form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.
Pi-Pi Stacking: Interactions between the aromatic phenyl or pyridine rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Identifying these "hot spots" of interaction is critical for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs. Docking studies on various pyridine derivatives have successfully identified such key interactions to explain their biological activity. nih.govrsc.org
While direct computational studies on this compound are not available in the public domain, the application of modern computational techniques like DFT, MD simulations, and molecular docking to its structural analogs demonstrates the power of these methods. Such investigations, if performed, would provide a deep understanding of its electronic structure, reactivity, conformational flexibility, and potential interactions with biological targets, thereby guiding its future applications in chemical and pharmaceutical research.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Screening
In silico ADMET studies are crucial in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before costly experimental procedures are undertaken. These computational methods model how a substance is processed by and affects a living organism.
Computational Prediction of Pharmacokinetic Profiles and Bioavailability
There are no specific published studies detailing the computational prediction of the pharmacokinetic profile or bioavailability for this compound. Such an analysis would typically involve the use of various computational models to predict properties like:
Absorption: Including intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate and inhibitor potential.
Distribution: Predicting plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identifying potential metabolic sites by cytochrome P450 enzymes.
Excretion: Estimating clearance and half-life.
Without specific studies, no data table can be generated for the predicted pharmacokinetic properties of this compound.
Prediction of Toxicological Endpoints and Drug Safety Assessment
No specific toxicological endpoint predictions or drug safety assessments for this compound, generated through computational models, are available in the public domain. A computational toxicology assessment would typically evaluate risks such as:
hERG Inhibition: Risk of cardiac toxicity.
Hepatotoxicity: Potential for drug-induced liver injury.
Carcinogenicity and Mutagenicity: Using models like the Ames test predictions.
Skin Sensitization: Likelihood of causing an allergic reaction upon skin contact.
As no data is available, a corresponding data table for predicted toxicological endpoints cannot be provided.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Utilizing Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models often employ quantum chemical descriptors derived from the electronic structure of the molecule.
No QSAR or QSPR studies specifically investigating this compound and utilizing quantum chemical descriptors have been found in the reviewed literature. A typical study of this nature would involve:
Calculating a range of quantum chemical descriptors for a series of related compounds. Examples of such descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies
Electron density distributions
Dipole moments
Molecular electrostatic potential (MEP)
Developing a mathematical model that links these descriptors to a specific activity (QSAR) or property (QSPR).
Validating the model to ensure its predictive power.
In the absence of such research for this compound, no data tables of quantum chemical descriptors or QSAR/QSPR model statistics can be presented.
Biological Activity and Medicinal Chemistry Research
Exploration of Potential Biological Activities of 2-Bromo-6-(1-phenylpropoxy)pyridine
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govrsc.org Its presence in numerous natural products and FDA-approved drugs highlights its significance. nih.govekb.eg Pyridine derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net The specific combination of a halogenated pyridine ring with an ether linkage, as seen in this compound, suggests potential for complex interactions with biological targets.
In vitro studies on a multitude of pyridine derivatives have consistently demonstrated their potential as anti-proliferative and cytotoxic agents. rsc.org Substituted pyridines have shown efficacy against various human cancer cell lines, including those of the breast (MCF-7), lung (A549), liver (HepG2), and colon. rsc.orgnih.govwisdomlib.org For instance, certain novel pyridine-urea hybrids have exhibited potent anti-proliferative activity against MCF-7 breast cancer cells, with some compounds showing significantly greater activity than the standard drug Doxorubicin. mdpi.com Similarly, other synthesized pyridine derivatives have displayed marked cytotoxic effects against both hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines. nih.gov
The mechanism often involves the inhibition of key cellular processes or enzymes. Pyridine-based molecules are known to act as enzyme inhibitors, a therapeutic strategy for correcting metabolic imbalances or impeding pathogen lifecycles. researchgate.net They have been shown to inhibit a variety of clinically important enzymes, including VEGFR-2, tubulin polymerization, and various kinases. rsc.orgmdpi.comnih.gov For example, specific pyridine-ureas demonstrated modest inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com Other studies have identified pyridine derivatives that significantly inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. rsc.orgnih.gov
The cytotoxic and enzyme inhibitory activities of various pyridine derivatives are summarized in the table below.
| Compound Class | Target/Cell Line | Measurement | Result | Reference |
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast Cancer) | IC50 | 0.22 µM | mdpi.com |
| Pyridine-Urea Derivative (8e) | VEGFR-2 | IC50 | 3.93 µM | mdpi.com |
| Pyranopyridine Hybrid (3b) | MCF-7 (Breast Cancer) | IC50 | 6.13 µM | rsc.org |
| Pyranopyridine Hybrid (3b) | Tubulin Polymerization | IC50 | 4.03 µM | rsc.org |
| Nicotinonitrile Derivative (19) | HeLa (Cervical Cancer) | IC50 | 4.26 µg/mL | nih.gov |
| Nicotinonitrile Derivative (19) | HepG2 (Liver Cancer) | IC50 | 5.16 µg/mL | nih.gov |
In vivo studies further substantiate the pharmacological potential of pyridine-based compounds. Research on various animal models has demonstrated the systemic effects of these molecules. For example, studies on novel pyridine hybrids in breast cancer models have shown a significant reduction in tumor size, highlighting their anti-tumor efficacy in a living system. nih.gov Similarly, certain pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic properties, with some compounds showing activity comparable to morphine in hot-plate tests. nih.gov These studies confirm that the biological activities observed in cell-based assays can translate to significant pharmacological effects in vivo. nih.govnih.gov Other research has shown that N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones can significantly reduce locomotor activity in mice, indicating effects on the central nervous system. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyridine derivatives, SAR explorations have provided deep insights into how specific structural modifications influence biological outcomes. researchgate.net
The substitution of a halogen atom, such as bromine, onto the pyridine ring can significantly modulate a compound's biological profile. Halogenation can affect the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov However, the effect of halogenation on antiproliferative activity can be complex. Some comprehensive reviews have noted that pyridine derivatives featuring halogen atoms may exhibit lower antiproliferative activity compared to those with groups like -OH or -NH2. nih.govnih.gov Conversely, halogen atoms are integral components of many highly active pharmaceutical compounds, where they can form halogen bonds or other critical interactions within a receptor's binding pocket. mdpi.com The structural influence of halogens often increases in the order of Cl < Br < I, corresponding to the increasing size of the atom's σ-hole, which is crucial for forming halogen bonds. mdpi.com Therefore, the bromo substituent at the 2-position of the pyridine ring in this compound is expected to play a definitive role in its interaction with biological targets, though the precise impact—whether beneficial or detrimental to a specific activity—would require empirical testing.
The 1-phenylpropoxy group is a significant structural feature that likely plays a key role in how the molecule is recognized by and binds to biological receptors. While direct SAR studies on this moiety attached to a pyridine ring are scarce, valuable insights can be drawn from its inclusion in other classes of bioactive molecules, such as morphinans. In the context of morphinan-based opioids, the introduction of a 14-phenylpropoxy group was found to enhance affinity for all three major opioid receptor types (μ, δ, and κ). acs.orgacs.org This substitution can increase both agonist potency and binding affinity. acs.org It is hypothesized that the bulky phenylpropoxy group can engage in additional favorable interactions within the binding pocket of a receptor. nih.gov The aromatic phenyl ring can participate in π-π stacking interactions, while the propyl chain provides conformational flexibility, allowing the moiety to adopt an optimal orientation for binding. nih.gov This suggests that the 1-phenylpropoxy moiety in this compound could be crucial for its binding affinity and selectivity towards specific, yet to be identified, biological targets.
Lead Optimization and Drug Design Strategies Based on Pyridine Scaffolds
The development of novel therapeutics from a pyridine-based lead compound involves a meticulous process of lead optimization. This stage aims to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit molecule. Pyridine scaffolds are particularly amenable to these strategies due to the well-established chemistry for modifying the ring and its substituents. nih.govpharmablock.com
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). nih.gov This approach often identifies low-affinity but highly efficient binders, which serve as starting points for building more potent drug candidates. drugdiscoverychemistry.comnih.gov
In the context of a molecule like this compound, an FBDD campaign might identify a simple 2-bromopyridine (B144113) fragment binding to a specific pocket of a target protein. High-resolution techniques like X-ray crystallography would then reveal the fragment's binding mode and identify potential vectors for chemical elaboration. nih.gov Organic synthesis would then be employed to "grow" the fragment by adding substituents that can form additional favorable interactions with the target, progressively increasing affinity and potency. youtube.com The 1-phenylpropoxy group could be introduced through such a fragment-growing strategy to occupy an adjacent hydrophobic pocket, leading to the final, more complex molecule.
Table 1: Example Fragment Growing Data
| Fragment/Compound | Structure | Target Affinity (Kd) | Ligand Efficiency (LE) |
|---|---|---|---|
| Fragment Hit | 2-Bromopyridine | 500 µM | 0.35 |
| Intermediate | (6-Bromopyridin-2-yl)methanol | 150 µM | 0.32 |
| Optimized Lead | This compound | 2 µM | 0.28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In some drug discovery projects, the initial lead compound may be a complex natural product or a large synthetic molecule with suboptimal drug-like properties. In these cases, medicinal chemists employ structural simplification strategies to reduce molecular weight and complexity while retaining the key pharmacophoric features responsible for biological activity. colab.ws This process can improve properties such as solubility, membrane permeability, and metabolic stability. A scaffold like this compound could itself be the result of simplifying a more intricate parent molecule, where the disubstituted pyridine ring and the phenylpropoxy group were identified as the minimal components required for target engagement.
Rational, structure-based drug design is a cornerstone of modern medicinal chemistry. nih.gov Once an initial lead compound is identified, computational modeling and structural biology data are used to guide the synthesis of analogues with improved characteristics. For a lead compound based on the 2,6-disubstituted pyridine scaffold, chemists would systematically modify different parts of the molecule.
For instance, analogues of this compound could be designed by:
Modifying the Phenylpropoxy Group: Altering the substituents on the phenyl ring to probe for additional interactions or to modulate lipophilicity.
Varying the Alkoxy Linker: Changing the length or branching of the propoxy chain to optimize the orientation of the phenyl group within the binding site.
Replacing the Bromo Substituent: The bromine atom at the 2-position can be replaced with other halogens or functional groups (e.g., chloro, cyano, methyl) to fine-tune electronic properties and binding interactions, a common strategy in lead optimization. nih.gov
This systematic approach allows for the development of detailed structure-activity relationships (SAR), which are crucial for identifying a clinical candidate. nih.gov
Target Identification and Elucidation of Mechanism of Action Studies
Identifying the specific biological target of a bioactive compound and elucidating its mechanism of action are critical steps in drug development. For a novel compound derived from a pyridine scaffold, a variety of biochemical and cellular assays are employed to understand how it exerts its effects.
The pyridine scaffold is a common feature in many enzyme inhibitors. nih.gov Compounds containing this motif have been successfully developed as inhibitors of various enzyme classes, including kinases, phosphatases, and phosphodiesterases, which are often implicated in diseases like cancer and inflammation. nih.govresearchgate.net
A compound such as this compound would be screened against a panel of relevant enzymes to determine its inhibitory activity. These assays measure the compound's ability to block the enzyme's catalytic function, typically yielding an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Further studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive) and the compound's selectivity for the target enzyme over other related enzymes.
Table 2: Example Enzyme Inhibition Profile
| Enzyme Target | Compound IC50 (nM) |
|---|---|
| Kinase A | 50 |
| Kinase B | 850 |
| Phosphatase X | > 10,000 |
| Phosphodiesterase Y | 2,500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Many drugs function by binding to specific receptors on the surface of or inside cells. Receptor-ligand binding assays are essential for quantifying the affinity of a compound for its target receptor. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to see how effectively it displaces the labeled ligand, allowing for the determination of its binding affinity (Ki).
To assess receptor selectivity, the compound would be tested against a panel of different receptors. High selectivity for the intended target over other receptors is a desirable characteristic for a drug candidate, as it can minimize off-target effects. Non-radioactive methods based on fluorescence or surface plasmon resonance are increasingly used for these investigations. nih.gov
Modulation of Intracellular Signal Transduction Pathways
Pyridine derivatives are known to exert their biological effects by modulating various intracellular signal transduction pathways critical to cell function and survival. Their ability to interact with key enzymes and receptors allows them to interfere with signaling cascades implicated in pathological conditions, particularly in cancer.
Mechanistic studies have revealed that certain pyridine-containing compounds can inhibit key signaling molecules. For instance, they have been shown to target the tyrosine kinase receptor family, including the epidermal growth factor receptor (EGFR), which is a crucial cell-proliferative signaling mechanism in cancer cells. ekb.eg Another critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), where pyridine derivatives can inhibit its phosphorylation, thereby disrupting angiogenesis pathways essential for tumor growth and progression. ijsat.orgnih.gov Furthermore, pyridine derivatives have been investigated as inhibitors of histone deacetylases (HDAC) and tumor-associated carbonic anhydrase IX and XII, demonstrating their capacity to modulate complex molecular pathways involved in cancer. ijsat.orgijsat.org
Therapeutic Potential and Pharmaceutical Applications of Pyridine Derivatives
The pyridine ring is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities. nih.govwisdomlib.org This structural motif is present in numerous natural products, vitamins, and coenzymes, as well as a vast number of synthetic therapeutic agents. nih.govnih.gov The diverse applications of pyridine derivatives span multiple therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory conditions. wisdomlib.orgresearchgate.nettandfonline.com
Anti-Cancer Research and Development of Anti-Tumor Agents
The development of pyridine derivatives as anti-cancer agents is a highly active area of research. ekb.eg These compounds have shown potent antiproliferative effects against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and leukemia. ekb.egijsat.org
Several pyridine-based compounds have been approved for clinical use, such as Sorafenib and Regorafenib, which underscores the therapeutic value of this chemical class. Research has identified novel pyridine derivatives with significant cytotoxic activity. For example, certain pyridine-urea derivatives have demonstrated strong inhibitory activity against MCF-7 cells, with IC50 values surpassing those of standard chemotherapeutic drugs like doxorubicin. ijsat.org The anti-tumor activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression, such as VEGFR-2. ekb.egijsat.org
| Compound Type | Cancer Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| Pyridine-based dihydrazones | Ishikawa (Endometrial) | 8.26 µM | Not Specified |
| Pyridine-derived compounds | HepG2 (Liver) | 4.25 - 12.83 µM | VEGFR-2 Inhibition |
| Pyridine-derived compounds | MCF-7 (Breast) | 4.25 - 12.83 µM | VEGFR-2 Inhibition |
| Substituted Pyridine Derivative | MCF-7 (Breast) | 3.42 µM | Not Specified |
| Substituted Pyridine Derivative | A549 (Lung) | 5.97 µM | Not Specified |
| Pyridine-urea derivatives (8b, 8e) | Various | 5.0 µM, 3.93 µM | VEGFR-2 Inhibition |
Anti-Infective Agents (Antibacterial, Antifungal, Antiviral)
Pyridine derivatives constitute a significant class of anti-infective agents with a broad spectrum of activity against bacteria, fungi, and viruses. researchgate.netnih.govresearchgate.net Their structural versatility allows for the development of compounds that can overcome drug resistance, a growing challenge in the treatment of infectious diseases. nih.gov
In the realm of antibacterial research, newly synthesized pyridine compounds have been found to inhibit multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives have shown potent inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). researchgate.net
The antifungal potential of pyridine derivatives has been demonstrated against various human pathogenic Candida species. rsc.org Additionally, the antiviral activity of this class of compounds is well-documented, with research showing efficacy against viruses such as HIV and hepatitis. nih.govrsc.org The mechanism of antiviral action often involves the inhibition of key viral enzymes like reverse transcriptase, DNA polymerase, and protease. nih.gov
| Compound Type | Pathogen | Activity (MIC/IC50) | Target |
|---|---|---|---|
| Pyridine derivative (2d) | Bacteria | IC50: 18.17 µM | DNA gyrase |
| Pyridine derivative (3a) | Bacteria | IC50: 4.33 µM | DHFR |
| N-alkylated pyridine salts | S. aureus, E. coli | MIC: 55-56% inhibition at 100 µg/mL | Not Specified |
| Pyridine derivative (68) | Candida species | MIC: 0.016 mg/mL | Not Specified |
| Pyridine ribosides | HIV | Active | Not Specified |
| Pyridine-N-oxide | SARS-CoV-2 | Inhibitory potential | Main protease 3CLpro |
Investigations into Central Nervous System (CNS) Activity (e.g., anxiolytics, sedatives)
The pyridine scaffold is a common feature in many compounds that are active in the central nervous system. nih.gov Pyridine alkaloids found in nature, such as nicotine, are well-known for their CNS effects. researchgate.netnih.gov Synthetic pyridine derivatives have also been extensively investigated for their potential to treat a range of neurological and psychiatric disorders.
Research has shown that certain thioalkyl derivatives of pyridine exhibit a range of psychotropic effects, including activating, sedative, and anxiolytic properties. nih.gov Some of these compounds have demonstrated significant anxiolytic activity, in some cases several times more potent than diazepam. nih.gov Imidazo[1,2-a]pyridine derivatives have also been identified as a promising class of compounds with potential anxiolytic and sedative effects. researchgate.net The mechanism of action for these CNS effects is often linked to their interaction with various neurotransmitter receptors, including GABA-A, NMDA, and nicotinic acetylcholine receptors. jchemrev.com
Exploration of Anti-inflammatory and Anti-ulcer Properties
Pyridine derivatives have been explored for their potential in treating inflammatory conditions and peptic ulcers. nih.govresearchgate.net The anti-inflammatory effects of some pyridine derivatives, particularly 3-hydroxy-pyridine-4-ones, are thought to be linked to their iron-chelating properties. researchgate.netnih.gov By chelating iron, these compounds may inhibit heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, which are key mediators in the inflammatory pathway. researchgate.netnih.gov Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been shown to elicit their anti-inflammatory activity through the selective inhibition of COX-2. nih.gov
In addition to anti-inflammatory properties, certain pyridine derivatives have been specifically designed and evaluated for their anti-ulcer activity. google.comnih.gov These compounds have been shown to be effective in preventing and treating peptic ulcers through mechanisms that include the inhibition of the H+/K+ ATPase (proton pump) in the stomach, which is responsible for gastric acid secretion. google.com
Applications in Catalysis and Materials Science
2-Bromo-6-(1-phenylpropoxy)pyridine as a Ligand in Transition Metal Catalysis
There is currently no specific research demonstrating the use of this compound as a ligand in transition metal catalysis. Nevertheless, the structural characteristics of the molecule suggest its potential in this area. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for transition metals. The ether oxygen in the 1-phenylpropoxy group could also participate in chelation, potentially forming a bidentate ligand.
The utility of related 2-bromopyridine (B144113) derivatives as precursors for ligands is documented. For instance, compounds like 2-Bromo-6-methylaminopyridine have been synthesized and used to create more complex, scaffolded ligands for stabilizing extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edu These applications often involve the substitution of the bromine atom to build the final ligand structure. Similarly, this compound could serve as a starting material for novel chiral ligands, where the stereocenter in the propoxy chain could be instrumental in asymmetric catalysis.
Potential as an Intermediate in the Synthesis of Advanced Materials
Although no studies have explicitly reported the use of this compound as an intermediate in the synthesis of advanced materials, its chemical structure makes it a plausible candidate for such applications. The bromine atom on the pyridine ring is a key functional group that can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.
These reactions are fundamental in synthetic chemistry for creating complex molecules with tailored electronic and photophysical properties. By reacting the bromo-position with various organometallic reagents or amines, it is conceivable to construct larger, conjugated systems. Such systems are the foundational components of various advanced materials, including:
Organic Light-Emitting Diodes (OLEDs): The pyridine core could be incorporated into emissive or charge-transporting materials.
Organic Photovoltaics (OPVs): It could serve as a building block for new donor or acceptor materials.
Functional Polymers: Polymerization from the pyridine ring, after suitable modification, could lead to polymers with interesting optical or coordination properties.
The presence of the bulky and chiral 1-phenylpropoxy group could also influence the solid-state packing and morphological properties of any resulting materials, which are critical factors in the performance of organic electronic devices. While these applications are speculative, they are based on the well-established reactivity of the 2-bromopyridine scaffold.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
Traditional synthetic routes to substituted pyridines often rely on harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste. nih.gov Future research must prioritize the development of green and sustainable synthetic methodologies for 2-Bromo-6-(1-phenylpropoxy)pyridine. This involves exploring catalytic systems that offer high efficiency and selectivity while minimizing environmental impact.
Key areas of focus should include:
Catalytic Cross-Coupling Reactions: Modern coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig, are powerful tools for pyridine (B92270) functionalization. mdpi.com Research should aim to adapt these methods for the efficient introduction of the 1-phenylpropoxy group onto a 2,6-dibromopyridine (B144722) core, or conversely, the phenyl group onto a precursor. The use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) is a key goal for sustainability. nih.gov
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules like substituted pyridines in a single step from simple precursors. nih.govnih.gov Developing a novel MCR strategy for this compound would significantly improve synthetic efficiency and align with the principles of green chemistry by reducing steps and solvent usage.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processing. Investigating the synthesis of this compound using flow reactors could lead to higher yields and purity while minimizing reaction times and waste.
| Approach | Description | Potential Advantages | Research Goals |
|---|---|---|---|
| Traditional SNAr | Nucleophilic aromatic substitution of 2,6-dibromopyridine with sodium 1-phenylpropoxide. | Direct, potentially simple procedure. | Optimize reaction conditions (base, solvent, temperature) to improve yield and selectivity, minimize side products. |
| Catalytic (e.g., Buchwald-Hartwig) | Palladium- or copper-catalyzed coupling of 2,6-dibromopyridine with 1-phenyl-1-propanol. | Milder conditions, broader functional group tolerance, potentially higher yields. mdpi.com | Develop a high-turnover catalytic system, explore ligand effects, and investigate feasibility with greener solvents. |
| Multicomponent Reaction (MCR) | A one-pot reaction combining three or more simple starting materials to form the final product. nih.gov | High atom economy, reduced waste, operational simplicity. | Design and validate a novel MCR that incorporates the key structural motifs of the target compound. |
Comprehensive Biological Profiling and Rigorous Target Validation Studies
The pyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.org However, the specific biological profile of this compound remains uncharacterized. A crucial future direction is a systematic and comprehensive screening campaign to identify its biological activities.
This research should involve:
Broad-Spectrum Phenotypic Screening: Initial evaluation should be conducted against a diverse panel of human cancer cell lines (e.g., breast, lung, colon), pathogenic bacteria (Gram-positive and Gram-negative), and fungi. nih.govacs.orgrsc.org
Target-Based Screening: Based on structural similarities to known inhibitors, the compound should be tested against specific molecular targets, such as protein kinases (e.g., PIM-1, ALK, ROS1), phosphatases (e.g., SHP2), and G-protein coupled receptors. acs.orgnih.govsemanticscholar.org
Mechanism of Action Studies: If significant activity is identified, subsequent studies must focus on elucidating the mechanism of action. This includes target identification and validation using techniques like thermal shift assays, pull-down experiments, and genetic knockdown/knockout models. For example, if anticancer activity is observed, assays for apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization would be critical next steps. acs.orgrsc.org
| Therapeutic Area | Proposed Cell Lines / Organisms | Rationale |
|---|---|---|
| Oncology | MCF-7 (Breast), A549 (Lung), HepG2 (Liver), MV-4-11 (Leukemia) | Pyridine derivatives are known to possess potent antiproliferative activity against various cancers. rsc.orgnih.gov |
| Infectious Disease | Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus) | The pyridine scaffold is a common feature in antimicrobial agents. nih.gov |
| Neuroscience | SH-SY5Y (Neuroblastoma) | To screen for potential neuroprotective or neurotoxic effects. |
| Inflammation | RAW 264.7 (Macrophage) | To assess anti-inflammatory potential by measuring inhibition of nitric oxide or cytokine production. |
Advanced Computational Modeling and Machine Learning Approaches for Predictive Design
Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts. youtube.com For this compound, in silico methods can accelerate the discovery process before significant resources are committed to laboratory work.
Future computational studies should include:
Molecular Docking and Dynamics: Docking studies can predict the binding affinity and mode of interaction of the compound with the active sites of various known drug targets. nih.govresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these predicted interactions over time.
QSAR and Proteochemometric Modeling: By building Quantitative Structure-Activity Relationship (QSAR) models from existing data on related pyridine derivatives, the biological activity of this compound and its analogues can be predicted. youtube.com
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This early-stage analysis helps to identify potential liabilities, such as poor solubility or predicted toxicity, that can be addressed through chemical modification. youtube.com
Exploration of New Therapeutic Areas and Undiscovered Pharmacological Targets
While oncology and infectious diseases are common areas for pyridine derivatives, the unique structure of this compound may confer activity in less explored therapeutic areas. A forward-thinking research strategy would involve screening for novel applications.
Potential unexplored areas include:
Agrochemicals: Phenylpyridine compounds have shown promise as insecticides and fungicides. mdpi.com The compound could be evaluated for activity against common agricultural pests.
Anti-platelet and Antithrombotic Agents: Related thienopyridine derivatives are potent anti-platelet drugs. nih.gov The potential of this compound to inhibit platelet aggregation should be investigated.
Materials Science: Bipyridine derivatives are widely used as ligands in coordination chemistry and for the development of photoluminescent materials and catalysts. mdpi.comresearchgate.net The electronic properties of metal complexes involving this compound could be explored.
Rational Design and Synthesis of Highly Selective and Potent Derivatives of this compound
The structure of this compound offers multiple handles for chemical modification, allowing for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key modification strategies include:
Functionalization at the Bromo Position: The bromine atom is an ideal site for cross-coupling reactions to introduce a wide variety of substituents (e.g., aryl, heteroaryl, amino, or cyano groups), creating a library of new chemical entities. mdpi.com
Substitution on the Phenyl Ring: Modifying the phenyl ring with electron-donating or electron-withdrawing groups can tune the electronic properties and steric profile of the molecule, potentially improving target engagement and metabolic stability. nih.gov
Modification of the Propoxy Linker: Altering the length or rigidity of the alkyl chain connecting the phenyl and pyridine rings can optimize the compound's orientation within a target's binding site.
Chiral Separation and Analysis: The 1-phenylpropoxy group contains a chiral center. Synthesizing and testing the individual enantiomers is critical, as biological activity often resides in a single enantiomer.
By systematically exploring these avenues, a second generation of derivatives can be developed, guided by the initial biological and computational findings to create compounds with superior therapeutic potential.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-Bromo-6-(1-phenylpropoxy)pyridine, and how can reaction conditions be optimized?
The compound can be synthesized via photoredox-induced Meerwein arylation , which involves coupling 2-bromopyridine with substituted anilines under light irradiation. Key optimizations include:
- Solvent selection : A heptane-EtOAc (70:30) mixture improves yield and purity during flash chromatography .
- Catalyst tuning : Nickel-based catalysts (e.g., NiCl₂ with phosphinitooxazoline ligands) enhance coupling efficiency for pyridine derivatives, though stoichiometry must be carefully controlled to avoid side reactions .
- Temperature control : Reactions performed at 120°C in toluene-ethanol (4:1) with PdCl₂(dppf) as a catalyst are effective for Suzuki-Miyaura cross-coupling of bromopyridines with aryl boronic acids .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for characteristic aromatic proton signals at δ 7.96 (d, J = 8.5 Hz) and δ 7.48–7.42 (m), corresponding to the pyridine and phenyl groups.
- ¹³C NMR : Peaks at δ 157.3 (C-O ether linkage) and δ 136.0 (C-Br) confirm substitution patterns .
- Purity validation : High-performance liquid chromatography (HPLC) with a >95.0% purity threshold is recommended, as noted in reagent catalogs .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Selective precipitation : Adding ZnCl₂ to pyridine-containing mixtures precipitates zinc complexes, enabling separation via filtration or centrifugation. Subsequent treatment with ammonium hydroxide regenerates the free ligand .
- Chromatography : Flash chromatography on silica gel with heptane-EtOAc gradients resolves positional isomers (e.g., para vs. ortho substitution) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a directing group , facilitating regioselective coupling at the C2 position. For example:
- Suzuki-Miyaura reactions : Pd-catalyzed coupling with aryl boronic acids proceeds efficiently at 120°C, yielding biarylpyridine derivatives. Catalyst loading (0.1 mmol PdCl₂(dppf) per 5 mmol substrate) minimizes dehalogenation side reactions .
- Buchwald-Hartwig amination : Nickel catalysts (e.g., Ni(COD)₂) enable C-N bond formation, but competing β-hydride elimination may require ligand screening (e.g., bipyridines) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Isomer discrimination : Compare ¹H NMR splitting patterns. For example, meta-substituted derivatives show distinct coupling constants (J = 7.6–8.5 Hz) versus ortho isomers (J = 5.1 Hz) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies halogen loss or unexpected fragmentation, which may indicate degradation during analysis .
Q. How can this compound be integrated into multi-step syntheses of bioactive compounds?
- Intermediate functionalization : Use the bromine atom for late-stage diversification. For example, in a patent procedure, bromopyridines were coupled with difluoromethoxy groups via Pd catalysis, followed by morpholine ring formation to generate kinase inhibitors .
- Protecting group strategies : The 1-phenylpropoxy moiety is stable under acidic conditions, making it suitable for sequential reactions requiring orthogonal protection .
Q. What are the stability challenges for this compound under varying experimental conditions?
- Thermal degradation : Prolonged heating above 150°C may induce C-Br bond cleavage. Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., EtOAc) to mitigate this .
- Light sensitivity : Photoredox-active intermediates may decompose under UV light. Amber glassware and light-free reaction setups are advised .
Methodological Notes
- Reproducibility : Document exact stoichiometries (e.g., 1.1 equivalents of aryl boronic acids in Suzuki reactions) to ensure consistency .
- Safety : Bromopyridines are irritants. Use fume hoods and personal protective equipment (PPE) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
